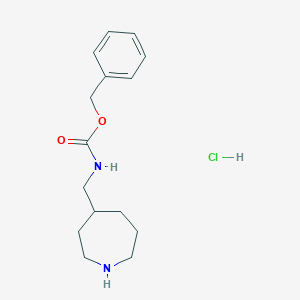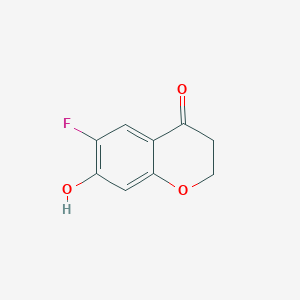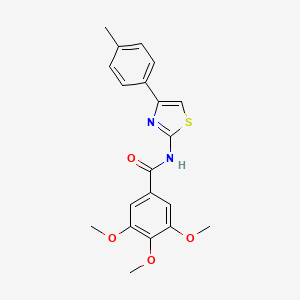
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of pyrazolone and is synthesized through a series of chemical reactions. In
Mecanismo De Acción
The mechanism of action of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is not fully understood. However, it is believed that 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid acts on the central nervous system by inhibiting the production of prostaglandins and leukotrienes, which are responsible for inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have several biochemical and physiological effects. In animal studies, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to reduce inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to improve memory and learning in animal models of Alzheimer's disease. In addition, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its ability to reduce inflammation and pain. This makes 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid a valuable tool for studying the mechanisms of inflammation and pain. Another advantage of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is its potential use as a diagnostic tool for Alzheimer's disease. However, one limitation of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its potential toxicity. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to be toxic in high doses, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. One area of research could focus on the development of new synthetic methods for 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. Another area of research could focus on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in the treatment of Alzheimer's disease. Additionally, research could be conducted on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in agriculture as a herbicide or fungicide. Finally, research could be conducted on the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid and ways to mitigate its toxicity in lab experiments.
Conclusion
In conclusion, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is synthesized through a series of chemical reactions and has been extensively studied for its potential applications in medicinal chemistry, agriculture, and as a diagnostic tool for Alzheimer's disease. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects, improve memory and learning, and have herbicidal and fungicidal properties. However, the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in high doses could limit its use in certain experiments. There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, including the development of new synthetic methods, the potential use in the treatment of Alzheimer's disease, and the potential use in agriculture as a herbicide or fungicide.
Métodos De Síntesis
The synthesis of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid involves a series of chemical reactions. The first step involves the reaction of 4-chloro-3-nitropyrazole with ethyl acetoacetate in the presence of sodium ethoxide to form 4-ethoxycarbonyl-3-nitropyrazole. This compound is then reacted with hydrazine hydrate to form 4-hydrazinocarbonyl-3-nitropyrazole. The final step involves the reaction of 4-hydrazinocarbonyl-3-nitropyrazole with methyl acrylate in the presence of sodium methoxide to form 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In the field of agriculture, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties.
Propiedades
IUPAC Name |
3-(4-carbamoylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(8(13)14)3-11-4-6(2-10-11)7(9)12/h2,4-5H,3H2,1H3,(H2,9,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHIQGOQZODQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)
![2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2846429.png)
![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)
![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2846434.png)


![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)
![N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide](/img/structure/B2846445.png)
![N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2846448.png)

